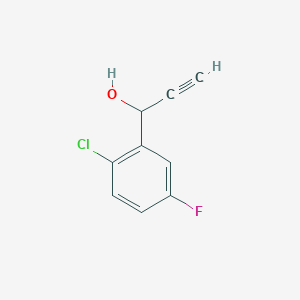

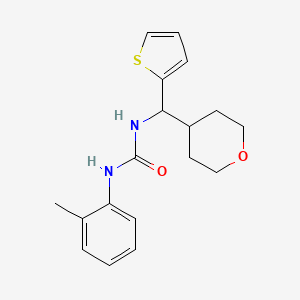

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one" is a complex heterocyclic molecule that appears to be related to various pyridinone derivatives. These derivatives are known for their diverse physiological activities and are often synthesized for their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions that can be performed under environmentally friendly conditions with high yields. For instance, a series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized using a three-component reaction involving an aldehyde, an aniline, and 6-methyl-4-hydroxypyran-2-one in the presence of l-proline as a catalyst . Similarly, a one-pot synthesis route for 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones was developed using 4-hydroxy-6-methyl-2H-pyran-2-one and aldehydes with 2-methylpyridine under catalyst-free conditions . These methods emphasize the importance of efficient synthesis protocols for such complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, a compound with a similar pyridinone core was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Such analyses are crucial for understanding the three-dimensional conformation and electronic properties of the molecules.

Chemical Reactions Analysis

The reactivity of pyridinone derivatives can lead to the formation of various biologically active products. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents can yield 4H-pyrano[3,2-c]pyridines or 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, depending on the reaction conditions . These reactions highlight the versatility of pyridinone derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often predicted using theoretical calculations, such as density functional theory (DFT). These calculations can provide insights into molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, which are important for understanding the behavior of these molecules in different environments . Additionally, the synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been reported, which helps in understanding the coordination chemistry and photophysical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functional Applications

Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines : The compound reacts with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines. These reactions demonstrate the compound's utility in synthesizing complex pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).

Luminescent Properties in Pyridyl Substituted Benzamides : The compound, when connected to benzoic acid chloride and condensed with amino pyridines, exhibits luminescence in both DMF solution and solid state, indicating its potential in materials science (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Catalyst-Free Synthesis of Pyridin-2-yl-Ethyl Derivatives : In the presence of dioxane, the compound reacts with aldehydes and 2-methylpyridine under catalyst-free conditions, simplifying the synthesis of biologically active pyridin-2-yl-ethyl derivatives (Hoseinpour, Mohebat, Nateghi, & Kalantari Fotooh, 2020).

Formation of Coordination Polymers : The compound is involved in forming one-dimensional silver(I) coordination polymers, highlighting its role in the creation of novel polymeric structures (Chakraborty, Maiti, & Paine, 2013).

Pharmaceutical Applications

Anticonvulsant Agents : A variety of Schiff bases derived from the compound have shown potential as anticonvulsant agents, demonstrating its relevance in the development of new medications (Pandey & Srivastava, 2011).

Antinociceptive Activity : Derivatives of the compound have been tested for their analgesic properties, adding to its significance in pain management research (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).

Eigenschaften

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O2/c1-22-19-27(35)28(30(36)34(22)21-26-9-5-6-14-32-26)29(25-10-15-31-16-11-25)33-17-12-24(13-18-33)20-23-7-3-2-4-8-23/h2-11,14-16,19,24,29,35H,12-13,17-18,20-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCIECWFTKWZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)